Cas no 1438-39-7 (Ethyl 3-[(cyanomethyl)amino]propanoate)
Ethyl 3-[(cyanomethyl)amino]propanoate Chemical and Physical Properties
Names and Identifiers
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- AKOS011232550
- SCHEMBL8570296
- ethyl 3-[(cyanomethyl)amino]propanoate
- 1438-39-7
- EN300-7187785
- Ethyl 3-[(cyanomethyl)amino]propanoate
-
- Inchi: 1S/C7H12N2O2/c1-2-11-7(10)3-5-9-6-4-8/h9H,2-3,5-6H2,1H3
- InChI Key: VREBIGCURGKCDV-UHFFFAOYSA-N
- SMILES: O(CC)C(CCNCC#N)=O
Computed Properties
- Exact Mass: 156.089877630g/mol
- Monoisotopic Mass: 156.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 62.1Ų
Ethyl 3-[(cyanomethyl)amino]propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7187785-0.05g |
ethyl 3-[(cyanomethyl)amino]propanoate |
1438-39-7 | 0.05g |
$1032.0 | 2023-05-25 | ||
| Enamine | EN300-7187785-0.1g |
ethyl 3-[(cyanomethyl)amino]propanoate |
1438-39-7 | 0.1g |
$1081.0 | 2023-05-25 | ||
| Enamine | EN300-7187785-0.25g |
ethyl 3-[(cyanomethyl)amino]propanoate |
1438-39-7 | 0.25g |
$1131.0 | 2023-05-25 | ||
| Enamine | EN300-7187785-0.5g |
ethyl 3-[(cyanomethyl)amino]propanoate |
1438-39-7 | 0.5g |
$1180.0 | 2023-05-25 | ||
| Enamine | EN300-7187785-1.0g |
ethyl 3-[(cyanomethyl)amino]propanoate |
1438-39-7 | 1g |
$1229.0 | 2023-05-25 | ||
| Enamine | EN300-7187785-2.5g |
ethyl 3-[(cyanomethyl)amino]propanoate |
1438-39-7 | 2.5g |
$2408.0 | 2023-05-25 | ||
| Enamine | EN300-7187785-5.0g |
ethyl 3-[(cyanomethyl)amino]propanoate |
1438-39-7 | 5g |
$3562.0 | 2023-05-25 | ||
| Enamine | EN300-7187785-10.0g |
ethyl 3-[(cyanomethyl)amino]propanoate |
1438-39-7 | 10g |
$5283.0 | 2023-05-25 |
Ethyl 3-[(cyanomethyl)amino]propanoate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Ethyl 3-[(cyanomethyl)amino]propanoate
Ethyl 3-[(cyanomethyl)amino]propanoate (CAS No. 1438-39-7): A Comprehensive Overview
Ethyl 3-[(cyanomethyl)amino]propanoate (CAS No. 1438-39-7) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This article aims to provide a detailed and comprehensive overview of this compound, including its chemical structure, physical properties, synthesis methods, and potential applications in various scientific and industrial contexts.
Chemical Structure and Physical Properties
Ethyl 3-[(cyanomethyl)amino]propanoate is an organic compound with the molecular formula C8H13NO2. It consists of an ethyl ester group, a cyano group, and an amino group attached to a propyl chain. The presence of these functional groups imparts unique chemical properties to the compound, making it highly reactive and suitable for various synthetic transformations.
The compound is a colorless liquid at room temperature with a molecular weight of approximately 167.19 g/mol. It has a boiling point of around 200°C and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it easy to handle and process in laboratory settings.
Synthesis Methods
The synthesis of Ethyl 3-[(cyanomethyl)amino]propanoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of ethyl 3-aminopropanoate with acrylonitrile in the presence of a suitable catalyst. This reaction typically proceeds via a nucleophilic addition mechanism, followed by proton transfer to form the desired product.
Another approach involves the reaction of ethyl 3-cyanopropionate with ammonia or an amine derivative under controlled conditions. This method is often preferred for its simplicity and high yield. Recent advancements in catalytic systems have further optimized these synthetic pathways, reducing reaction times and improving overall efficiency.
Applications in Medicinal Chemistry
Ethyl 3-[(cyanomethyl)amino]propanoate has gained significant attention in the field of medicinal chemistry due to its potential as a building block for the synthesis of bioactive molecules. Its unique combination of functional groups allows for the creation of complex structures with diverse biological activities.
One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, recent studies have shown that derivatives of Ethyl 3-[(cyanomethyl)amino]propanoate exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. These findings have opened new avenues for the design of more effective anticancer drugs.
In addition to enzyme inhibition, Ethyl 3-[(cyanomethyl)amino]propanoate has also been explored for its potential as a precursor in the synthesis of neuroprotective agents. Research has indicated that certain derivatives can cross the blood-brain barrier and exert neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmaceutical Research and Development
The pharmaceutical industry has shown keen interest in Ethyl 3-[(cyanomethyl)amino]propanoate due to its potential as an intermediate in drug discovery processes. The compound's reactivity and structural flexibility make it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying lead compounds with therapeutic potential.
Clinical trials involving derivatives of Ethyl 3-[(cyanomethyl)amino]propanoate have demonstrated promising results in various therapeutic areas. For instance, a recent Phase II clinical trial evaluated a derivative as a treatment for chronic pain management, showing significant improvements in patient outcomes compared to existing treatments.
Beyond its direct use as a drug candidate, Ethyl 3-[(cyanomethyl)amino]propanoate also serves as a valuable tool in understanding biological processes at the molecular level. Its ability to modulate specific protein-protein interactions has made it an essential reagent in biochemical studies aimed at elucidating disease mechanisms.
Safety Considerations and Handling Guidelines
Potential hazards associated with Ethyl 3-[(cyanomethyl)amino]propanoate include skin irritation and respiratory issues if proper protective measures are not taken. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, proper ventilation systems should be in place to minimize exposure risks.
Conclusion
In conclusion, Ethyl 3-[(cyanomethyl)amino]propanoate (CAS No. 1438-39-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in medicinal chemistry, pharmaceutical research, and organic synthesis. Ongoing research continues to uncover new applications and optimize existing methods for its production and use.
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